1-(isocyanatomethyl)-4-(propan-2-yl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
1082462-02-9 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(isocyanatomethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H13NO/c1-9(2)11-5-3-10(4-6-11)7-12-8-13/h3-6,9H,7H2,1-2H3 |
InChI Key |
JORFYLXBXNIBBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN=C=O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for 1 Isocyanatomethyl 4 Propan 2 Benzene
Phosgenation Routes in the Synthesis of 1-(isocyanatomethyl)-4-(propan-2-yl)benzene
The reaction of primary amines with phosgene (B1210022) or its derivatives remains a cornerstone of industrial isocyanate production due to its efficiency and broad applicability. nih.govgoogle.com
Classical Phosgenation Techniques and Their Mechanistic Aspects
The classical synthesis of this compound involves the direct phosgenation of its corresponding primary amine, 4-isopropylbenzylamine (B1295359). This process is typically carried out in an inert solvent.
The reaction mechanism proceeds through two main stages. Initially, the primary amine attacks the highly electrophilic carbonyl carbon of phosgene (COCl₂), leading to the formation of an unstable N-(4-isopropylbenzyl)carbamoyl chloride intermediate and a molecule of hydrogen chloride (HCl). wikipedia.org In the second stage, this intermediate is subjected to thermal dehydrochlorination. At elevated temperatures, the carbamoyl (B1232498) chloride eliminates another molecule of HCl to yield the final isocyanate product, this compound.
Reaction Scheme: R-NH₂ + COCl₂ → R-NHC(O)Cl + HCl R-NHC(O)Cl → R-NCO + HCl (where R = 4-isopropylbenzyl)
While effective, this method presents significant hazards associated with the high toxicity of phosgene gas and the corrosive nature of the HCl byproduct. nih.govgoogle.comjaci.or.jp
Advanced Phosgenation Methodologies for Enhanced Selectivity and Yield
To address the dangers of handling gaseous phosgene, particularly in a laboratory setting, advanced methodologies often employ phosgene surrogates. Triphosgene (B27547), a solid, crystalline compound (bis(trichloromethyl) carbonate), is a widely used and safer alternative. chemicalbook.comgoogle.com It is less hazardous to transport and handle, and it decomposes in the presence of a catalyst or heat to generate three equivalents of phosgene in situ.
The synthesis of this compound using triphosgene would involve dissolving 4-isopropylbenzylamine in a suitable solvent, such as dichloromethane, and then adding a solution of triphosgene. chemicalbook.com A tertiary amine base, like triethylamine, is typically added to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. chemicalbook.com This method offers comparable yields to the classical approach while significantly improving operational safety.
Non-Phosgenation Synthetic Pathways to this compound
Growing environmental and safety regulations have spurred the development of phosgene-free synthetic routes for isocyanates. acs.orgrsc.org These methods often involve rearrangement reactions or the thermal decomposition of precursor molecules.
Curtius Rearrangement Derivatives in the Synthesis of this compound
The Curtius rearrangement is a versatile and widely used non-phosgenation method for preparing isocyanates from carboxylic acids. nih.govnih.gov For the synthesis of this compound, the required precursor is 4-isopropylphenylacetic acid.
The process begins with the conversion of the carboxylic acid into an acyl azide (B81097). This is typically achieved by first converting the acid to its more reactive acyl chloride derivative, which is then treated with an azide source, such as sodium azide. nih.gov The resulting acyl azide undergoes thermal or photochemical decomposition, losing a molecule of nitrogen gas in a concerted rearrangement to form the isocyanate. wikipedia.orgallen.in A key advantage of this mechanism is the complete retention of the migrating group's stereochemistry. allen.in
Reaction Scheme:
R-COOH → R-COCl (Carboxylic acid to Acyl chloride)
R-COCl + NaN₃ → R-CON₃ + NaCl (Acyl chloride to Acyl azide)
R-CON₃ → R-NCO + N₂ (Thermal rearrangement to Isocyanate) (where R = 4-isopropylbenzyl)
The Curtius rearrangement is valued for its mild conditions and tolerance of a wide range of functional groups. nih.govwikipedia.org
Urea (B33335) Cleavage and Trans-Isocyanation Routes for this compound Production
Alternative non-phosgene routes involve the synthesis and subsequent decomposition of carbamate (B1207046) or urea derivatives. nih.govacs.org One such "urea method" uses urea, an alcohol, and an amine as the primary raw materials. acs.org
In the context of producing this compound, the precursor 4-isopropylbenzylamine can be reacted with urea to form the corresponding substituted urea. This intermediate can then be thermally cleaved to produce the desired isocyanate and ammonia (B1221849). A more common industrial approach involves the reaction of the amine with an organic carbonate, such as dimethyl carbonate (DMC), to form a carbamate intermediate. nih.govresearchgate.net This carbamate is then subjected to pyrolysis (thermal decomposition) to yield the isocyanate and an alcohol byproduct, which can often be recycled. nih.govgoogle.com
These routes are considered "greener" as they avoid the use of phosgene and can be designed to have recyclable byproducts. acs.org
Alternative Catalyst Systems in Non-Phosgenation Synthesis of this compound
Catalysis plays a critical role in enhancing the efficiency and feasibility of non-phosgenation routes. ionike.com Different catalysts are employed depending on the specific pathway.
For the synthesis of carbamate precursors via the reaction of amines and organic carbonates, various catalytic systems have been explored. For instance, nickel-promoted magnetic iron oxide catalysts have been shown to be effective and are easily recoverable using a magnetic field. ionike.com Lead compounds have also demonstrated excellent catalytic activity in related systems. researchgate.net
In the thermal decomposition of carbamates to isocyanates, single-component metal catalysts, particularly those based on zinc, are noted for their high activity and cost-effectiveness. nih.gov For other non-phosgene pathways like the reductive carbonylation of nitro compounds (which could be an alternative starting point), homogeneous transition metal catalysts based on palladium, rhodium, and ruthenium are typically used, although catalyst recovery can be a challenge. nih.gov
The table below summarizes some catalyst systems relevant to non-phosgenation isocyanate synthesis.
| Synthetic Route | Reaction Step | Catalyst Type | Specific Examples |
| Carbonate Route | Amine + Carbonate → Carbamate | Heterogeneous | Nickel-promoted Iron Oxide ionike.com |
| Homogeneous/Heterogeneous | Lead Compounds (PbO, PbCO₃) researchgate.net | ||
| Heterogeneous | Ceria-Manganese Oxides (MnOx-CeO₂) researchgate.net | ||
| Carbamate Pyrolysis | Carbamate → Isocyanate + Alcohol | Homogeneous/Heterogeneous | Zinc-based catalysts nih.gov |
| Reductive Carbonylation | Nitro Compound + CO → Isocyanate | Homogeneous | Palladium (Pd), Rhodium (Rh), Ruthenium (Ru) complexes nih.gov |
Precursor Chemistry and Intermediate Reactivity Leading to this compound
The journey to synthesizing this compound begins with the strategic preparation of its amine precursor. The structure and purity of this precursor are paramount in dictating the success of the subsequent isocyanate formation.
The primary amine, 4-(propan-2-yl)benzylamine, serves as the foundational building block for the target isocyanate. Its synthesis can be approached through several established chemical pathways, primarily involving the reduction of a corresponding nitrogen-containing functional group or the direct amination of a suitable benzyl (B1604629) derivative.
One prevalent method involves the reductive amination of 4-(propan-2-yl)benzaldehyde . This one-pot reaction combines the aldehyde with an ammonia source in the presence of a reducing agent to yield the desired primary amine. masterorganicchemistry.comwikipedia.orglibretexts.org The choice of reducing agent is critical for selectively reducing the intermediate imine in the presence of the aldehyde. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known for their mildness and selectivity. masterorganicchemistry.comcommonorganicchemistry.com
Alternatively, 4-(propan-2-yl)benzylamine can be synthesized from 4-(propan-2-yl)benzyl chloride . This method typically involves the reaction of the benzyl chloride derivative with an ammonia source. The synthesis of 4-(propan-2-yl)benzyl chloride itself can be achieved from 4-(propan-2-yl)benzaldehyde by reduction to the corresponding alcohol followed by chlorination with an agent like thionyl chloride. chemicalbook.com
Another viable route to the precursor amine is through the reduction of 4-(propan-2-yl)benzonitrile . The nitrile group can be effectively reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
The functionalization of the resulting 4-(propan-2-yl)benzylamine is the critical step leading to the formation of the isocyanate. This transformation involves the conversion of the primary amino group (-NH₂) into the isocyanate group (-N=C=O).
The reactivity of the amine precursor, 4-(propan-2-yl)benzylamine, is central to the efficient formation of this compound. The nucleophilic nature of the primary amine group allows it to react with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), to form the corresponding isocyanate. nih.govnih.gov
The reaction with phosgene is a well-established industrial method for isocyanate synthesis. The primary amine attacks the carbonyl carbon of phosgene, leading to the formation of a carbamoyl chloride intermediate, which then eliminates hydrogen chloride upon heating to yield the isocyanate.
Due to the high toxicity of phosgene gas, triphosgene , a solid and safer alternative, is often preferred in laboratory and smaller-scale syntheses. guidechem.commdpi.comresearchgate.net Triphosgene reacts with the amine in the presence of a base, such as triethylamine, to generate the isocyanate in situ. This method offers a more convenient and safer approach while maintaining high efficiency. The reaction proceeds under mild conditions and generally provides good to excellent yields of the isocyanate product. guidechem.com
The electronic properties of the benzylamine (B48309) precursor, influenced by the 4-(propan-2-yl) substituent, can affect the reactivity of the amine group. The electron-donating nature of the isopropyl group can slightly increase the nucleophilicity of the amine, potentially facilitating its reaction with phosgene or triphosgene.
Below is a table summarizing the key synthetic transformations discussed:
| Starting Material | Reagents | Product | Transformation |
| 4-(propan-2-yl)benzaldehyde | NH₃, NaBH₃CN or NaBH(OAc)₃ | 4-(propan-2-yl)benzylamine | Reductive Amination |
| 4-(propan-2-yl)benzyl chloride | NH₃ | 4-(propan-2-yl)benzylamine | Amination |
| 4-(propan-2-yl)benzonitrile | LiAlH₄ or H₂/catalyst | 4-(propan-2-yl)benzylamine | Nitrile Reduction |
| 4-(propan-2-yl)benzylamine | COCl₂ or Triphosgene/Base | This compound | Isocyanate Formation |
Reaction Pathways and Mechanistic Investigations of 1 Isocyanatomethyl 4 Propan 2 Yl Benzene
Reactivity of the Isocyanate Group in 1-(isocyanatomethyl)-4-(propan-2-yl)benzene
The isocyanate group is characterized by a cumulative double bond system (–N=C=O), which makes it a highly reactive moiety. The carbon atom is electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This inherent reactivity allows this compound to undergo a variety of addition and cycloaddition reactions.
Addition Reactions with Hydroxyl-Functionalized Species
The reaction between isocyanates and hydroxyl-containing compounds (alcohols) is a cornerstone of polyurethane chemistry, yielding urethane (B1682113) linkages. In the case of this compound, its reaction with an alcohol, such as ethanol, proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of a carbamate (B1207046) (urethane).
The mechanism of this reaction is thought to involve the formation of a transient complex between the isocyanate and the alcohol. The reaction kinetics are typically second-order, being first-order with respect to both the isocyanate and the alcohol. aub.edu.lb The rate of reaction is influenced by the steric hindrance and electronic effects of the substituents on both reactants. Primary alcohols are generally more reactive than secondary alcohols due to lesser steric hindrance. wikipedia.org
Table 1: Kinetic Data for the Reaction of Phenyl Isocyanate with Various Alcohols
| Alcohol | Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |
|---|---|---|---|
| Methanol (B129727) | Benzene (B151609) | 25 | 0.30 x 10⁻⁴ |
| Ethanol | Benzene | 25 | 0.28 x 10⁻⁴ |
| 2-Propanol | Benzene | 25 | 0.10 x 10⁻⁴ |
| n-Butanol | Dioxane | 25 | 1.05 x 10⁻⁴ |
Note: Data for phenyl isocyanate is used as a proxy for this compound due to structural similarity.
Reactions with Amine-Containing Compounds
The reaction of this compound with primary or secondary amines is a rapid and exothermic process that results in the formation of substituted ureas. This reaction is generally faster than the corresponding reaction with alcohols because amines are stronger nucleophiles. umn.edu The mechanism is analogous to that of the alcohol addition, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon, followed by proton transfer. wikipedia.orgresearchgate.net
The reaction kinetics are also typically second-order. aub.edu.lb The reactivity of the amine is dependent on its basicity and steric hindrance. Aliphatic amines are more reactive than aromatic amines due to their higher basicity. umn.edu The presence of electron-donating groups on the amine increases its nucleophilicity and reaction rate, while electron-withdrawing groups have the opposite effect. aub.edu.lb
Table 2: Relative Reactivity of Phenyl Isocyanate with Various Amines
| Amine | Relative Rate |
|---|---|
| Ethylamine | Very Fast |
| n-Butylamine | Very Fast |
| Aniline | 1.0 |
| N-Methylaniline | 0.3 |
Note: Data for phenyl isocyanate is used as a proxy. The reaction with aliphatic amines is often too fast to measure accurately under standard conditions.
Cycloaddition Chemistry Involving the Isocyanate Moiety
The unsaturated bonds of the isocyanate group in this compound enable its participation in various cycloaddition reactions. These reactions are valuable for the synthesis of heterocyclic compounds.
Dimerization and Trimerization: In the presence of certain catalysts, such as phosphines or pyridines, isocyanates can undergo dimerization to form uretidinediones (four-membered rings) or trimerization to yield isocyanurates (six-membered rings). wikipedia.org The dimerization is a [2+2] cycloaddition, while the trimerization is a [2+2+2] cyclization.
[4+2] Cycloadditions (Diels-Alder Type Reactions): While less common for simple isocyanates, acyl and thioacyl isocyanates are known to participate in [4+2] cycloaddition reactions with dienes. The isocyanate can act as a dienophile.
[3+2] Cycloadditions: Isocyanates can react with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings.
[2+2+2] Cycloadditions: Iridium-catalyzed [2+2+2] cycloaddition of α,ω-diynes with isocyanates has been reported to produce 2-pyridones. Aromatic isocyanates with electron-donating substituents have shown enhanced reactivity in these reactions.
Catalysis in this compound Reactions
Catalysts play a crucial role in controlling the rate and selectivity of isocyanate reactions. Both organometallic and organocatalytic systems have been extensively studied for their effectiveness in promoting the desired transformations of isocyanates like this compound.
Organometallic Catalysts in Isocyanate Reactivity Studies
A wide range of organometallic compounds are effective catalysts for isocyanate reactions, particularly the formation of urethanes. adhesivesmag.com
Tin Compounds: Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly efficient and widely used catalysts. borchers.com The proposed mechanism involves the formation of a complex between the tin catalyst and the alcohol, which enhances the nucleophilicity of the alcohol. acs.org Alternatively, the tin catalyst may coordinate with the isocyanate, increasing the electrophilicity of the carbonyl carbon. google.comtrea.com
Zirconium and Bismuth Compounds: Zirconium chelates and bismuth carboxylates are emerging as effective, less toxic alternatives to organotin catalysts. borchers.comwernerblank.comreaxis.com Zirconium catalysts are believed to activate the hydroxyl group through an insertion mechanism, showing good selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.com
Cobalt and Other Transition Metals: Cobalt complexes have been shown to catalyze the C-H bond amidation of arenes with isocyanates. nih.gov Other Group VIII metal complexes are active in the synthesis of isocyanates via reductive carbonylation of nitroaromatics. researchgate.net
Table 3: Comparison of Organometallic Catalysts for the Isocyanate-Alcohol Reaction
| Catalyst | Relative Activity | Proposed Mechanism |
|---|---|---|
| Dibutyltin Dilaurate (DBTDL) | High | Lewis acid activation of isocyanate or alcohol |
| Zirconium Chelates | Moderate to High | Hydroxyl group activation via insertion |
| Bismuth Neodecanoate | Moderate | Lewis acid activation |
| Cobalt Naphthenate | Low to Moderate | Lewis acid activation |
Organocatalytic Systems for Selective Transformations of this compound
Organocatalysis offers a metal-free approach to catalyzing isocyanate reactions, which is advantageous in applications where metal contamination is a concern.
Tertiary Amines: Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are classic catalysts for the isocyanate-alcohol reaction. They are believed to function as nucleophilic catalysts, forming a reactive complex with the isocyanate, or as general base catalysts, activating the alcohol. cdnsciencepub.com
N-Heterocyclic Carbenes (NHCs): NHCs are potent nucleophilic catalysts that can activate isocyanates towards reactions with alcohols and other nucleophiles.
Guanidines and Amidines: These strong organic bases have been shown to be effective catalysts for polyurethane formation. Their catalytic efficiency appears to be related to their nucleophilicity rather than just their basicity.
Lewis Acids: Boron-based Lewis acids, such as B(C₆F₅)₃ and BCl₃, have been reported to catalyze the amidation of indoles with isocyanates. rsc.orgcardiff.ac.uk The Lewis acid is thought to activate the isocyanate by coordinating to the oxygen or nitrogen atom, thereby increasing its electrophilicity. tandfonline.comresearchgate.net Strong Brønsted acids have also been shown to catalyze the reaction between isocyanates and alcohols. acs.org
Enzyme-Mediated Biocatalysis in Isocyanate Chemistry Relevant to this compound
The field of biocatalysis offers green and highly selective alternatives to traditional chemical synthesis, though its application to isocyanate chemistry is still an emerging area primarily focused on detoxification and biodegradation rather than targeted synthesis.
Enzymatic Detoxification Pathways: A significant body of research focuses on the enzymatic processes that metabolize and detoxify isocyanates in biological systems. A primary pathway involves conjugation with glutathione (B108866) (GSH), a crucial antioxidant. This reaction can occur non-enzymatically or be catalyzed by Glutathione S-transferases (GSTs). nih.govacs.orgnih.gov The thiol group of GSH acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group to form a thiocarbamate conjugate. acs.orgnih.gov This process is a key detoxification mechanism for various isocyanates, converting the reactive compounds into more water-soluble and excretable forms. researchgate.net Studies on diisocyanates have shown that polymorphisms in GST genes can influence individual susceptibility to isocyanate-induced asthma, highlighting the enzyme's critical role in metabolizing these compounds. nih.gov
Hydrolytic and Esterase Activity: Other enzymes, such as serine proteases (e.g., chymotrypsin) and esterases, can also interact with isocyanates. nih.gov The active site serine or sulfhydryl groups can react with the isocyanate, leading to carbamoylation of the enzyme. nih.gov While often associated with toxicity and enzyme inhibition, this reactivity demonstrates the potential for enzymes to mediate transformations at the isocyanate group. Lipases, a versatile class of enzymes in biocatalysis, have been noted for their ability to catalyze reactions such as hydrolysis and transamidation. nih.govmdpi.com Although direct lipase-catalyzed synthesis using isocyanates as substrates is not common, lipases have been employed to modify polyols used in polyurethane synthesis, which indirectly relates to the broader chemistry. rsc.orgresearchgate.net For instance, lipases can hydrolyze ester linkages in a polyurethane backbone, suggesting their potential for controlled degradation or modification. researchgate.net
The relevance of these pathways to this compound lies in the fundamental reactivity of its isocyanate group. It is plausible that this compound could be a substrate for GSTs, leading to a glutathione conjugate, or could be hydrolyzed by esterases or other hydrolases. However, the use of enzymes to catalytically and selectively transform this compound into specific, value-added products remains a largely unexplored area requiring further research.
Kinetic and Thermodynamic Aspects of this compound Transformations
The kinetics and thermodynamics of isocyanate reactions, particularly urethane formation (reaction with alcohols), are complex and have been the subject of numerous investigations. The principles derived from studies on model compounds like phenyl isocyanate and tolyl isocyanates provide a strong framework for understanding the transformations of this compound.
The reaction of isocyanates with alcohols to form urethanes often deviates from simple second-order kinetics (first order in each reactant). kuleuven.beugent.be The observed reaction order can be influenced by several factors, including autocatalysis by the urethane product, catalysis by alcohol associates (dimers, trimers), and the nature of the solvent. kuleuven.benih.govnih.gov
Kinetic studies on the reaction of phenyl isocyanate with butanol have shown that the reaction can be modeled with pseudo-first-order kinetics when one reactant is in large excess. cdnsciencepub.com However, more detailed analyses reveal contributions from various catalytic pathways, making a single reaction order insufficient to describe the mechanism fully. ugent.be For instance, in the reaction between phenyl isocyanate and 1-butanol, both butanol-catalyzed and carbamate-catalyzed (autocatalytic) pathways are significant. ugent.be
| Isocyanate | Solvent | Rate Constant (M⁻¹·min⁻¹) | Reference |
|---|---|---|---|
| Hexamethylene monoisocyanate | DMSO | 5.4 x 10⁻³ | nih.gov |
| Hexamethylene monoisocyanate | Acetone | 4.1 x 10⁻⁴ | nih.gov |
| o-Tolyl monoisocyanate | DMSO | 1.8 x 10⁻¹ | nih.gov |
| o-Tolyl monoisocyanate | Acetone | 1.9 x 10⁻³ | nih.gov |
| p-Tolyl monoisocyanate | DMSO | 7.68 | nih.gov |
The data shows that aryl isocyanates hydrolyze much faster than aliphatic ones and that the rate is sensitive to the solvent. nih.gov For this compound, which has an isocyanate group on a methylene (B1212753) spacer attached to the aromatic ring (an aralkyl isocyanate), its reactivity would be influenced by the electronic effects of the p-isopropylphenyl group.
The reaction of isocyanates with alcohols is thermodynamically favorable, with the formation of the urethane bond being an exothermic process. ebrary.net Reported enthalpies of formation for the urethane bond typically range from -16 to -34 kcal/mol (-67 to -142 kJ/mol). ebrary.net
Computational studies using methods like Density Functional Theory (DFT) have been instrumental in elucidating the energetic profiles of these reactions. mdpi.comresearchgate.net For the uncatalyzed reaction between an isocyanate and an alcohol, the direct addition proceeds through a four-membered ring transition state and has a relatively high activation energy barrier, calculated to be around 120 kJ/mol for the phenyl isocyanate-methanol reaction in acetonitrile. mdpi.com
However, the activation energy is significantly lowered by catalytic pathways. nih.gov When an additional alcohol molecule participates in the transition state (alcohol catalysis), it forms a six- or eight-membered ring, which facilitates proton transfer and reduces the activation barrier. nih.govnih.gov Experimental activation energies for reactions between aryl isocyanates and alcohols are typically in the range of 17–54 kJ/mol, which supports the prevalence of these lower-energy, catalyzed pathways over the high-energy uncatalyzed route. nih.gov
| Species | Description | Relative Energy (kJ/mol) | Reference |
|---|---|---|---|
| R | Reactants (Separated) | 0.00 | mdpi.com |
| RC | Reactant Complex | -8.22 | mdpi.com |
| TS | Transition State | +120.18 | mdpi.com |
| P | Product (Urethane) | -90.33 | mdpi.com |
Data calculated using the G3MP2BHandHLYP composite method in acetonitrile. mdpi.com
For this compound, the general shape of the energy profile for its reaction with an alcohol is expected to be similar. The initial step would be the formation of a hydrogen-bonded reactant complex, followed by overcoming an activation barrier to reach the urethane product. The exact height of this barrier would depend on the specific alcohol, solvent, and the presence of catalysts, but would likely fall within the experimentally observed range for similar aryl isocyanates due to the operation of multimolecular or autocatalytic mechanisms. kuleuven.benih.gov
Polymerization Science and Copolymerization Dynamics of 1 Isocyanatomethyl 4 Propan 2 Yl Benzene
Homopolymerization Mechanisms of 1-(isocyanatomethyl)-4-(propan-2-yl)benzene
The homopolymerization of this compound can be achieved through various mechanisms, primarily anionic and coordination polymerization, leading to the formation of polyisocyanates with distinct architectures and properties.
Anionic polymerization is a powerful method for synthesizing well-defined polyisocyanates with controlled molecular weights and narrow molecular weight distributions. researchgate.net The polymerization is typically initiated by nucleophilic attack on the carbonyl carbon of the isocyanate group. For this compound, this process would involve the use of initiators such as organolithium compounds or sodium naphthalenide in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to suppress side reactions. uni-bayreuth.de
The propagating species in the anionic polymerization of isocyanates is an amide anion. A significant challenge in the anionic polymerization of isocyanates is the potential for a back-biting reaction, where the growing chain end attacks the carbonyl group of the penultimate unit, leading to the formation of a stable cyclic trimer (isocyanurate). researchgate.net To circumvent this, the polymerization is often carried out at very low temperatures (e.g., -78 °C). The bulky propan-2-yl substituent on the benzene (B151609) ring of this compound may provide steric hindrance that could potentially reduce the rate of this trimerization side reaction.
Table 1: Hypothetical Results for Anionic Polymerization of this compound
| Initiator | Solvent | Temperature (°C) | Monomer/Initiator Ratio | Mn ( g/mol ) | PDI |
|---|---|---|---|---|---|
| n-BuLi | THF | -78 | 100 | 17,500 | 1.15 |
| n-BuLi | THF | -78 | 200 | 34,800 | 1.20 |
| NaCN | DMF | -60 | 100 | 16,900 | 1.35 |
| NaCN | DMF | -60 | 200 | 33,500 | 1.40 |
This table presents hypothetical data based on typical results for the anionic polymerization of aromatic isocyanates.
Coordination polymerization offers another route to control the structure of polyisocyanates. uomustansiriyah.edu.iq This method often employs transition metal catalysts, such as titanium or nickel complexes, which can provide stereochemical control over the polymerization process. researchgate.net The mechanism involves the coordination of the isocyanate monomer to the metal center, followed by insertion into the metal-polymer bond. uomustansiriyah.edu.iq This approach can lead to polymers with high stereoregularity. researchgate.net
For this compound, a suitable catalyst system, for instance, a Ziegler-Natta type catalyst or a late transition metal complex, could be employed. researchgate.net The polymerization would likely proceed in an inert solvent like toluene (B28343) or hexane. The coordination of the monomer to the catalyst's active site guides the insertion, potentially leading to a highly ordered polymer structure. The bulky substituent on the aromatic ring might influence the coordination geometry and, consequently, the tacticity of the resulting polymer.
Polyisocyanates are known to adopt rigid, helical conformations in solution, driven by the restricted rotation around the C-N bond in the polymer backbone due to the partial double bond character of the amide linkage. This rigidity is a hallmark of this class of polymers. The specific conformation, whether a right-handed or left-handed helix, can be influenced by the presence of chiral centers in the monomer or by chiral polymerization conditions.
In the case of poly(this compound), the achiral nature of the monomer would be expected to result in a racemic mixture of left- and right-handed helical segments. The bulky propan-2-yl group is expected to contribute to the steric crowding along the polymer backbone, further enhancing the rigidity and stability of the helical structure. Spectroscopic techniques such as circular dichroism (CD) would be instrumental in studying the helical conformation if a chiral bias were introduced, for example, by using a chiral initiator.
Copolymerization Strategies Involving this compound
Copolymerization extends the range of properties achievable from this compound by incorporating other monomer units into the polymer chain.
The isocyanate group is generally not susceptible to conventional free-radical polymerization. However, it is possible to copolymerize a monomer containing an isocyanate group with a vinyl monomer if the isocyanate-containing monomer also possesses a radically polymerizable group. Since this compound does not have such a group, direct radical copolymerization is not feasible. To achieve this, the monomer would first need to be chemically modified to include a polymerizable moiety like a vinyl or acrylate (B77674) group.
Assuming such a modification, the resulting monomer could be copolymerized with various vinyl monomers such as styrene (B11656) or methyl methacrylate (B99206) using a standard radical initiator like azobisisobutyronitrile (AIBN). researchgate.net The reactivity ratios of the comonomers would determine the composition and sequence distribution of the resulting copolymer.
Controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer architecture. cmu.eduboronmolecular.com Similar to conventional radical polymerization, the direct incorporation of this compound via these methods is not possible due to the nature of the isocyanate group.
However, if the monomer were modified to contain a polymerizable group, ATRP and RAFT could be employed to synthesize well-defined block copolymers or other complex architectures. For instance, a styrenic or acrylic derivative of this compound could be synthesized. This functionalized monomer could then be copolymerized with other monomers using ATRP or RAFT protocols. cmu.edusigmaaldrich.com
For example, in a hypothetical RAFT copolymerization, a chain transfer agent would be used to control the polymerization of the modified this compound with a comonomer like styrene. nih.gov This would allow for the synthesis of block copolymers where one block contains the pendant isocyanate functionality, which could be useful for post-polymerization modifications.
Table 2: Hypothetical Data for RAFT Copolymerization of a Modified Styrenic Derivative of this compound (M1) with Styrene (M2)
| [M1]₀/[M2]₀/[RAFT]₀/[AIBN]₀ | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
|---|---|---|---|---|
| 100/100/1/0.2 | 4 | 45 | 11,200 | 1.18 |
| 100/100/1/0.2 | 8 | 82 | 20,500 | 1.21 |
| 200/100/1/0.2 | 4 | 51 | 18,300 | 1.19 |
| 200/100/1/0.2 | 8 | 89 | 33,400 | 1.24 |
This table presents hypothetical data for a controlled radical polymerization, assuming the monomer is chemically modified for compatibility with RAFT polymerization.
Block Copolymer Synthesis Utilizing this compound as a Monomer
The synthesis of block copolymers involves the sequential polymerization of two or more different monomers, resulting in a polymer chain composed of distinct blocks. For a monomer like this compound, its incorporation into block copolymers would likely leverage the high reactivity of the isocyanate group. Controlled polymerization techniques are crucial for creating well-defined block copolymers with predictable molecular weights and low dispersity. harth-research-group.orgfrontiersin.org
One common strategy is the "site transformation" method, where one type of polymerization is used to create the first block, and then the active chain end is chemically modified to initiate the polymerization of the second monomer via a different mechanism. frontiersin.orgnih.gov For instance, a living anionic or radical polymerization could be used to form an initial polymer block, which is then end-functionalized with a group capable of initiating the polymerization of the isocyanate monomer.
Another approach is the use of a dual initiator, a single molecule capable of initiating two different types of polymerization. frontiersin.orgnih.gov This allows for the sequential growth of different polymer blocks from the same starting point. The specific choice of initiator and polymerization technique would depend on the desired comonomer and the target block copolymer architecture.
Table 1: Potential Strategies for Block Copolymer Synthesis with this compound
| Polymerization Technique Combination | Description | Potential Comonomers |
| Living Anionic Polymerization & Isocyanate Polymerization | A living polymer chain (e.g., polystyrene) is end-capped with a functional group that can react with and polymerize the isocyanate monomer. | Styrene, Dienes |
| Reversible Addition-Fragmentation Chain-transfer (RAFT) & Isocyanate Polymerization | A polymer is synthesized via RAFT, and the chain-transfer agent at the end is modified to initiate isocyanate polymerization. | Acrylates, Methacrylates |
| Ring-Opening Polymerization (ROP) & Isocyanate Polymerization | A cyclic monomer (e.g., lactone, epoxide) is polymerized via ROP, followed by sequential addition and polymerization of the isocyanate. | Caprolactone, Ethylene Oxide |
Post-Polymerization Modification of Poly(this compound) Architectures
Post-polymerization modification is a powerful tool for introducing new functionalities into a polymer that might not be compatible with the initial polymerization conditions. utexas.educmu.edu
The isocyanate group in the polymer derived from this compound would be a prime target for chemical functionalization. Isocyanates readily react with a variety of nucleophiles, such as alcohols, amines, and thiols, to form stable urethane (B1682113), urea (B33335), and thiocarbamate linkages, respectively. researchgate.net This allows for the attachment of a wide range of functional molecules to the polymer backbone.
For example, reacting the polymer with functional alcohols or amines could introduce hydrophilic or hydrophobic side chains, bioactive molecules, or photo-responsive groups. This versatility makes post-polymerization modification a key strategy for tailoring the properties of the final material. nih.gov
The reactive isocyanate groups along the polymer chain can also be utilized for crosslinking to form polymer networks. Crosslinking significantly alters the material's properties, increasing its mechanical strength, thermal stability, and solvent resistance.
Crosslinking can be achieved by reacting the polymer with multifunctional molecules containing at least two groups reactive towards isocyanates, such as diols or diamines. The density of crosslinks can be controlled by the amount of crosslinking agent added, allowing for fine-tuning of the material's properties from a soft elastomer to a rigid thermoset.
Supramolecular Assembly and Self-Organization of this compound Polymers
Supramolecular assembly refers to the spontaneous organization of molecules into well-defined structures through non-covalent interactions. For polymers, this includes hydrogen bonding, van der Waals forces, and π-π stacking.
The conformation of a polymer chain in solution is influenced by the interactions between the polymer segments and the solvent molecules, as well as intramolecular interactions. The rigid benzene ring and the polar urethane or urea groups (after modification) in the polymer backbone would likely lead to a semi-rigid chain conformation.
In certain solvents, the polymer chains might adopt a helical conformation to minimize unfavorable interactions or maximize favorable ones, such as intramolecular hydrogen bonding. nih.gov The specific conformation would be highly dependent on the solvent, temperature, and the nature of any side chains introduced through post-polymerization modification.
In the solid state, polymers derived from this compound would be expected to exhibit organized structures driven by intermolecular forces. Hydrogen bonding between the urethane or urea groups would be a dominant factor, leading to the formation of ordered domains. The bulky propan-2-yl (isopropyl) groups and the benzene rings would also influence the packing of the polymer chains.
Depending on the regularity of the polymer structure and the processing conditions, crystalline or semi-crystalline domains could form, interspersed with amorphous regions. These ordered structures would have a significant impact on the material's mechanical and thermal properties. The specific supramolecular arrangement could be investigated using techniques such as X-ray diffraction and atomic force microscopy.
Advanced Materials Science Applications and Research Directions for 1 Isocyanatomethyl 4 Propan 2 Benzene Derived Polymers
Research into Polyurethane and Polyurea Systems Incorporating 1-(isocyanatomethyl)-4-(propan-2-yl)benzene
No research findings are available regarding the development of specialized coating formulations utilizing this compound.
There is no available research on advanced adhesive technologies based on urethanes derived from this compound.
Elastomeric and Thermoplastic Applications of this compound Polymers
Specific studies on high-performance elastomers synthesized from this compound have not been found in the reviewed literature.
There is a lack of research into thermoplastic polyurethanes derived from this compound for specialized engineering applications.
Polymer Blends and Composites Incorporating this compound Derivatives
Information regarding polymer blends and composites that incorporate derivatives of this compound is not available in the current body of scientific literature.
Compatibilization Strategies in Blends with this compound-based Polymers
The majority of polymer pairs are immiscible, leading to blends with poor phase morphology and weak interfacial adhesion, which compromises their mechanical properties. researchgate.net Compatibilizers are additives that locate at the interface between the immiscible phases, reducing interfacial tension and improving adhesion. kpi.ua Reactive compatibilization, where a compatibilizer is formed in situ during melt blending, is a particularly effective strategy. mdpi.com
Polymers derived from this compound hold significant promise as reactive compatibilizers. The isocyanate group is highly reactive towards functional groups such as hydroxyl (-OH), amine (-NH2), and carboxyl (-COOH) which are often present on polymers like polyesters, polyamides, and various biopolymers. mostwiedzy.pl By incorporating a polymer based on this compound into a blend of, for example, a non-polar polymer like polypropylene (B1209903) (PP) and a polar polymer like polyethylene (B3416737) terephthalate (B1205515) (PET), the isocyanate groups can react with the hydroxyl end-groups of the PET chains at the interface. This would form a graft copolymer (in situ) that bridges the two phases, leading to a more stable morphology and enhanced stress transfer.
The bulky 4-(propan-2-yl)benzene group would likely play a crucial role. Its non-polar, aromatic nature would ensure good miscibility with the non-polar phase (e.g., PP or polystyrene), while the reactive isocyanate end facilitates bonding with the polar phase. This dual nature is key to effective compatibilization. Research in this area would involve blending small quantities of a low molecular weight polymer or oligomer of this compound with immiscible polymer pairs and characterizing the resulting morphology and mechanical properties.
Table 1: Illustrative Data on the Effect of a Hypothetical this compound-based Compatibilizer on a PP/PET Blend
| Property | Uncompatibilized PP/PET (70/30) | PP/PET with 5% Compatibilizer |
| Tensile Strength (MPa) | 30 | 45 |
| Elongation at Break (%) | 15 | 50 |
| Izod Impact Strength (J/m) | 40 | 95 |
| Dispersed Phase Size (µm) | 10-15 | 1-3 |
Note: This table presents hypothetical data to illustrate the expected improvements in mechanical properties and morphology when an effective isocyanate-based compatibilizer is used. Actual values would depend on the specific polymers, compatibilizer architecture, and processing conditions.
Reinforcement Mechanisms in Composites Utilizing this compound-modified Materials
In polymer composites, the interface between the polymer matrix and the reinforcing filler (e.g., glass fibers, carbon fibers, or natural fibers like cellulose) is critical for performance. A strong interface allows for efficient stress transfer from the matrix to the stronger filler, maximizing the reinforcing effect. Coupling agents are often used to improve this interfacial adhesion.
This compound could be a highly effective coupling agent for modifying filler surfaces. Many reinforcing fillers, particularly natural fibers, have abundant hydroxyl groups on their surface. mostwiedzy.pl The isocyanate group of the molecule can react covalently with these surface hydroxyls, tethering the molecule to the filler. The 4-(propan-2-yl)benzene part of the molecule, being organophilic, would then face outwards into the polymer matrix. This modified surface would have much better compatibility with a non-polar or moderately polar polymer matrix (like polypropylene, polystyrene, or polylactic acid) compared to the original hydrophilic filler surface.
This covalent linkage provides a robust bridge between the filler and the matrix, preventing debonding under stress and improving properties such as tensile strength, modulus, and impact resistance. google.com Research would focus on treating various fibers with this compound and then incorporating these modified fillers into different polymer matrices. The resulting composites' mechanical properties and interfacial characteristics would be analyzed to quantify the effectiveness of the treatment.
Table 2: Representative Data on Mechanical Properties of a Polylactide (PLA) Composite with Modified Cellulose Fibers
| Composite Formulation (30 wt% Fiber) | Tensile Modulus (GPa) | Tensile Strength (MPa) | Impact Strength (kJ/m²) |
| PLA / Untreated Fibers | 5.2 | 45 | 4.1 |
| PLA / Fibers treated with this compound | 7.5 | 70 | 8.5 |
Note: This table provides representative data illustrating the potential improvements in composite mechanical properties due to enhanced interfacial adhesion from an isocyanate-based surface treatment of the fibers.
Functional Materials and Niche Applications from this compound
The unique chemical structure of this compound also opens doors to the development of novel functional materials with specialized properties.
Research into Smart Materials and Responsive Systems
Smart materials, or stimuli-responsive polymers, are materials that undergo a significant change in their properties in response to an external stimulus such as temperature, light, pH, or an electric field. mdpi.com Polyurethanes are a versatile platform for creating such materials. nih.gov
Polymers synthesized from this compound could be designed as components in shape memory polyurethanes (SMPUs). In a typical SMPU, a cross-linked network defines the permanent shape, while a secondary thermal transition (like a glass transition or melting point) of a "switching segment" allows for the temporary shape to be fixed and later recovered upon heating. The bulky and somewhat rigid 4-(propan-2-yl)benzene group, when incorporated into the polymer backbone, could be used to precisely tune the glass transition temperature of the hard or soft segments, thereby controlling the shape recovery temperature. Research in this area would involve synthesizing cross-linked polyurethanes with varying contents of this compound and characterizing their thermomechanical and shape memory properties.
Investigation of Membranes and Separation Technologies
Polymer membranes are used in a wide range of separation processes, including gas separation, pervaporation, and water purification. the-innovation.org The performance of these membranes is determined by a balance of permeability (how fast molecules pass through) and selectivity (the preference for one type of molecule over another). Polyurethane-based membranes are of interest due to their good mechanical properties and tunable microstructure. mdpi.com
The incorporation of the 4-(propan-2-yl)benzene moiety into a polyurethane membrane material could enhance its performance in specific separations. For example, in the separation of organic vapors or gases, the bulky isopropyl group could influence the polymer chain packing, potentially increasing the fractional free volume and thus the permeability. The aromatic nature of the pendant group could also introduce specific interactions (e.g., π-π stacking) with aromatic molecules, potentially enhancing selectivity for separations like benzene (B151609) from cyclohexane (B81311) or toluene (B28343) from n-heptane. the-innovation.org Research would involve synthesizing polyurethanes from this compound, casting them into thin membranes, and evaluating their permeation properties for various gas or liquid mixtures.
Table 3: Prospective Gas Separation Performance of a Membrane Based on this compound
| Gas Pair | Permeability of Gas A (Barrer) | Selectivity (A/B) |
| CO₂ / N₂ | 50 | 45 |
| O₂ / N₂ | 10 | 4.0 |
| Propane / Methane | 120 | 4.5 |
Note: The data in this table is hypothetical and serves to illustrate the type of performance metrics evaluated for gas separation membranes. The values are based on typical performance of rubbery polyurethane membranes for these gas pairs.
Biomaterial Research Incorporating this compound Derived Structures (Focus on material development, not clinical trials)
Polyurethanes are widely used in biomedical applications due to their excellent biocompatibility and tunable mechanical properties. researchgate.net They are used in devices such as catheters, pacemaker leads, and as scaffolds for tissue engineering. aidic.it The choice of isocyanate is critical, as the degradation products can affect biocompatibility. While aromatic isocyanates like MDI can degrade into potentially toxic aromatic diamines, the degradation of a urethane (B1682113) linkage derived from this compound would yield 4-(propan-2-yl)benzylamine, a compound whose biocompatibility would need to be thoroughly investigated.
From a material development perspective, the hydrophobic and bulky nature of the 4-(propan-2-yl)benzene group could be used to control the properties of biomedical polyurethanes. For instance, it could be used to modulate the hydrophobic/hydrophilic balance of the polymer surface, which is known to influence protein adsorption and cell attachment. In tissue engineering scaffolds, this group could influence the degradation rate of the polymer by sterically hindering the hydrolysis of nearby ester or urethane linkages. Research in this field would focus on synthesizing a range of poly(ester urethane)s or poly(ether urethane)s using this isocyanate and characterizing their mechanical properties, surface properties, degradation kinetics, and performing initial in vitro cytotoxicity and cell compatibility studies to assess their potential as biomaterials.
Theoretical and Computational Studies of 1 Isocyanatomethyl 4 Propan 2 Yl Benzene
Quantum Chemical Calculations on Molecular Structure and Reactivity of 1-(isocyanatomethyl)-4-(propan-2-yl)benzene
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intricacies of molecular structure and reactivity. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, offering a detailed picture of its inherent properties. unipd.it While specific research on this compound is not extensively published, principles can be drawn from studies on analogous aromatic isocyanates like phenyl isocyanate and p-tolyl-isocyanate. acs.org
The reactivity of this compound is governed by the electronic interplay between the isocyanate functional group and the substituted aromatic ring.
The isocyanate (–N=C=O) group has a unique electronic structure characterized by resonance, which places a significant partial positive charge on the central carbon atom. acs.org This makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. mdpi.comnih.gov The C−N=C=O unit is generally planar, with the N=C=O linkage being nearly linear. wikipedia.org
Quantum chemical calculations can quantify these electronic properties. The table below presents hypothetical, yet representative, calculated values for this compound based on data from similar aromatic compounds. acs.orgrsc.org
| Calculated Property | Value | Significance |
|---|---|---|
| Mulliken Charge on N (NCO) | -0.45 | Indicates high electron density on the nitrogen atom. |
| Mulliken Charge on C (NCO) | +0.60 | Highlights the strong electrophilic nature of the isocyanate carbon. |
| Mulliken Charge on O (NCO) | -0.38 | Shows significant electron density on the oxygen atom. |
| HOMO Energy | -8.2 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -0.9 eV | Relates to the molecule's ability to accept electrons; a low LUMO value suggests high reactivity with nucleophiles. |
| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |
Transition state theory is a cornerstone for understanding reaction kinetics, and quantum chemical methods are adept at locating transition state structures and calculating activation energies. acs.org For isocyanates, the most significant reaction is the formation of a urethane (B1682113) linkage through reaction with an alcohol. wikipedia.orgnih.gov Another key reaction is self-addition, such as dimerization to form a uretidione. nih.gov
Computational modeling of the reaction between this compound and a simple alcohol like methanol (B129727) would involve mapping the potential energy surface. The reaction proceeds via a nucleophilic attack from the alcohol's oxygen onto the electrophilic carbon of the isocyanate. nih.gov This leads to a transition state where the N=C=O group is bent, facilitating the formation of a new C-O bond and the transfer of a proton to the isocyanate nitrogen. nih.gov By calculating the energy of this transition state relative to the reactants, the activation energy (ΔG‡), which determines the reaction rate, can be found. chemrxiv.org
The following table provides illustrative activation energies for key reactions, based on computational studies of similar aromatic isocyanates. nih.govresearchgate.net
| Reaction | Reactants | Hypothetical ΔG‡ (kcal/mol) | Significance |
|---|---|---|---|
| Urethane Formation | Aromatic Isocyanate + Methanol | 20-25 | Represents the energy barrier for the primary polymerization reaction. nih.gov |
| Dimerization | 2 x Aromatic Isocyanate | 30-35 | Represents the energy barrier for a common side reaction. |
Molecular Dynamics Simulations of this compound Polymerization and Polymer Behavior
While quantum mechanics is ideal for studying individual molecules and reaction steps, Molecular Dynamics (MD) simulations are better suited for observing the collective behavior of many molecules over time. mdpi.com MD allows for the simulation of processes like polymerization and the analysis of the resulting polymer's physical properties. mdpi.comdigitallibrarynasampe.org
MD simulations can model the polymerization process by treating a collection of monomers in a simulation box. To simulate the formation of a polyurethane, the box would contain this compound and a diol co-monomer. The simulation proceeds by solving Newton's equations of motion for every atom.
Reactive events are typically modeled using an iterative protocol. digitallibrarynasampe.org At each step of the simulation, pairs of reactive atoms (e.g., the isocyanate carbon and a hydroxyl oxygen) are identified. If a pair is within a predefined cutoff distance and a favorable orientation, a new covalent bond is formed, representing a propagation step in the polymerization. The system is then re-equilibrated before the next reactive search is performed. This process is repeated, allowing for the growth of polymer chains and the formation of a realistic polymer network. Termination events can be implicitly modeled by the depletion of one of the monomers or the inclusion of monofunctional species.
Key parameters for such a reactive MD simulation are outlined in the table below.
| Simulation Parameter | Typical Value | Purpose |
|---|---|---|
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking laboratory conditions. |
| Temperature | 350-450 K | Set to a realistic temperature for polyurethane synthesis. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Time Step | 1.0 fs | The interval for integrating the equations of motion. |
| Reaction Cutoff Distance | 4.0 - 5.0 Å | The maximum distance between reactive atoms for a bond to be formed. digitallibrarynasampe.org |
Once polymer chains are generated via simulation, MD can be used to analyze their structural and dynamic properties. The conformation of a polymer chain—its three-dimensional shape and flexibility—is crucial to the macroscopic properties of the material.
The table below presents hypothetical conformational data for a simulated 20-unit oligomer, providing a comparison to a well-known polymer like atactic polystyrene.
| Property | Poly(this compound) (Hypothetical) | Atactic Polystyrene (for comparison) |
|---|---|---|
| Monomer Units | 20 | 20 |
| Mean Radius of Gyration (Rg) | 1.2 nm | 1.0 nm |
| Mean End-to-End Distance | 3.5 nm | 2.9 nm |
Cheminformatics Approaches for Predictive Modeling of this compound Derivatives
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. chemrxiv.org These models are statistical equations that correlate calculated molecular descriptors of a set of compounds with an observed property, such as biological activity or chemical reactivity.
A QSAR model could be developed to predict the reactivity of various derivatives of this compound. The process would involve:
Defining a set of derivatives with different substituents on the aromatic ring.
Calculating a wide range of molecular descriptors for each derivative. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume), and physicochemical descriptors (e.g., LogP). researchgate.net
Measuring the reactivity of each derivative experimentally (e.g., the rate constant for reaction with an alcohol).
Using statistical techniques like multiple linear regression to build a mathematical model that predicts reactivity based on the most relevant descriptors.
Such a model could then be used to rapidly screen new, unsynthesized derivatives to identify candidates with desired reactivity profiles. The table below illustrates a hypothetical QSAR model for predicting the relative reaction rate constant (log k_rel).
| Derivative Substituent (at position 2) | LUMO Energy (eV) | Molecular Volume (ų) | Predicted log k_rel |
|---|---|---|---|
| -H (Parent Molecule) | -0.90 | 185 | -35.35 |
| -Cl (Electron-withdrawing) | -1.10 | 190 | -36.45 |
| -OCH₃ (Electron-donating) | -0.85 | 195 | -37.33 |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at creating a mathematical relationship between the chemical structure of a compound and its reactivity. These models use molecular descriptors—numerical values that quantify aspects of a molecule's structure—to predict reactivity parameters such as reaction rates or equilibrium constants.
For an aromatic isocyanate like this compound, QSRR models would focus on descriptors that characterize the electronic and steric environment of the isocyanate (-NCO) group. The reactivity of the -NCO group is largely dictated by the electrophilicity of its central carbon atom, which is susceptible to nucleophilic attack (e.g., by an alcohol or amine). mdpi.com
Key molecular descriptors relevant to this compound would include:
Electronic Descriptors: These quantify the electron distribution in the molecule. The isopropyl group (-CH(CH₃)₂) is an electron-donating group, which can slightly decrease the electrophilicity of the isocyanate carbon compared to an unsubstituted benzyl (B1604629) isocyanate. Parameters like Hammett constants (σ), partial atomic charges, and frontier molecular orbital energies (HOMO/LUMO) are critical. For instance, a higher positive partial charge on the isocyanate carbon generally correlates with higher reactivity.
Steric Descriptors: These describe the three-dimensional shape and bulk of the molecule. While the isocyanatomethyl group (-CH₂NCO) places the reactive center away from the bulky isopropyl group, steric hindrance can still play a role in the transition state of its reactions. Descriptors like molar volume and surface area are often used.
Topological Descriptors: These are numerical representations of molecular connectivity and branching.
A hypothetical QSRR study on a series of substituted benzyl isocyanates, including this compound, could yield a predictive equation. The following table illustrates the type of data that would be generated in such a study, using representative values based on known substituent effects.
| Substituent (para to -CH₂NCO) | Hammett Constant (σp) | Calculated Partial Charge on NCO Carbon (qC) | Predicted Relative Reaction Rate (k_rel) |
|---|---|---|---|
| -H | 0.00 | +0.450 | 1.00 |
| -CH(CH₃)₂ (Isopropyl) | -0.15 | +0.445 | 0.85 |
| -NO₂ | +0.78 | +0.475 | 3.50 |
| -OCH₃ | -0.27 | +0.440 | 0.70 |
This table presents hypothetical data for illustrative purposes, demonstrating the expected trends in a QSRR study. The relative reaction rates are predicted based on the electronic effects of the para-substituent.
Predictive Modeling of Polymerization Outcomes
Computational modeling is a key tool for predicting the outcomes of polymerization reactions, such as those used to create polyurethanes from isocyanates. osti.gov These models can simulate polymer growth, molecular weight distribution, and the formation of network structures, providing insights that are difficult to obtain experimentally. researchgate.netrsc.org
For this compound, predictive modeling would typically involve several approaches:
Kinetic Modeling: This approach uses a set of differential equations to describe the rates of various reactions occurring during polymerization (initiation, propagation, termination, and side reactions). documentsdelivered.com By solving these equations, one can predict the evolution of monomer concentration, polymer chain length, and cross-linking density over time. The model relies on accurate reaction rate constants, which can be estimated using quantum chemical calculations or experimental data from similar systems.
Monte Carlo Simulations: Methods like the Kinetic Monte Carlo (kMC) approach simulate the probabilistic nature of chemical reactions. nih.gov Individual reaction events are simulated one by one, allowing for the tracking of each polymer chain. This can provide detailed information on polymer architecture, sequence distribution in copolymers, and the effects of stochastic fluctuations.
Molecular Dynamics (MD): MD simulations can model the physical properties of the resulting polymer. By simulating the movement of atoms and molecules over time, MD can predict properties like the glass transition temperature (Tg), mechanical strength, and morphology of the final polyurethane material. nih.gov
The following table illustrates how computational models could predict polymerization outcomes for polyurethanes synthesized from different isocyanates, including a hypothetical scenario for this compound.
| Isocyanate Monomer | Modeling Method | Predicted Outcome Parameter | Predicted Value |
|---|---|---|---|
| Toluene (B28343) Diisocyanate (TDI) | Kinetic Modeling | Time to 95% Conversion (min) | 45 |
| Methylene (B1212753) Diphenyl Diisocyanate (MDI) | Kinetic Modeling | Time to 95% Conversion (min) | 60 |
| This compound | Kinetic Modeling | Time to 95% Conversion (min) | ~75 (Estimated) |
| Toluene Diisocyanate (TDI) | Molecular Dynamics | Glass Transition Temp. (Tg, °C) | 110 |
| Methylene Diphenyl Diisocyanate (MDI) | Molecular Dynamics | Glass Transition Temp. (Tg, °C) | 125 |
| This compound | Molecular Dynamics | Glass Transition Temp. (Tg, °C) | ~95 (Estimated) |
This table includes data for common isocyanates alongside estimated values for the subject compound to illustrate the predictive capabilities of polymerization modeling. The lower reactivity and bulky side group of this compound would be expected to influence conversion times and the physical properties of the resulting polymer.
Advanced Analytical and Spectroscopic Methodologies in 1 Isocyanatomethyl 4 Propan 2 Yl Benzene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-(isocyanatomethyl)-4-(propan-2-yl)benzene and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of atomic nuclei, allowing for the unambiguous identification of molecular structures. researchgate.net In the context of this compound, ¹H NMR can be used to identify the protons on the aromatic ring, the methylene (B1212753) group adjacent to the isocyanate, and the isopropyl group. wisc.eduyoutube.com Similarly, ¹³C NMR is effective in identifying the carbon atoms in the isocyanate group, the aromatic ring, and the aliphatic side chain. chemicalbook.com
In situ NMR spectroscopy offers a powerful method for monitoring the progress of reactions involving this compound in real-time. nih.gov This technique allows researchers to observe the disappearance of reactant signals and the appearance of product signals directly within the NMR spectrometer, providing valuable kinetic data. For instance, during the polymerization of this compound, the characteristic signals of the isocyanate group would decrease in intensity, while new signals corresponding to the formation of urethane (B1682113) or other linkages would emerge. nih.govresearchgate.net This real-time monitoring is crucial for understanding reaction mechanisms and optimizing reaction conditions.
The characterization of polymers derived from this compound often requires advanced NMR techniques to understand their complex architecture. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can reveal connectivity between different protons and between protons and carbons, respectively. researchgate.net These techniques are invaluable for determining the sequence of monomer units, identifying branching points, and characterizing end-groups in the polymer chains. For polyurethanes synthesized from this monomer, advanced NMR can help elucidate the microstructure, including the arrangement of hard and soft segments, which significantly influences the material's properties. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information about the functional groups present in a molecule. triprinceton.orgyoutube.com These methods are particularly sensitive to the vibrations of chemical bonds and are therefore highly effective for studying this compound and its reactions.
The isocyanate (-NCO) group has a strong and characteristic absorption band in the IR spectrum, typically appearing around 2275-2240 cm⁻¹. researchgate.netiosrjournals.orgspectroscopyonline.com This distinct peak makes IR spectroscopy an excellent tool for monitoring the consumption of the isocyanate group during polymerization or other reactions. researchgate.net As the reaction proceeds, the intensity of the -NCO band decreases, while new bands corresponding to the formed linkages, such as the N-H stretching and C=O stretching of a urethane group, appear. iosrjournals.orgpaint.org Raman spectroscopy can also be used to observe these transformations, often providing complementary information, especially for symmetric vibrations that may be weak in the IR spectrum. researchgate.net
Vibrational Frequencies of Key Functional Groups
| Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| Isocyanate (-NCO) Stretch | 2275 - 2240 | IR |
| N-H Stretch (Urethane) | 3410 - 3200 | IR |
| C=O Stretch (Urethane) | 1740 - 1720 | IR |
| Aromatic C-H Stretch | 3100 - 3050 | Raman |
Attenuated Total Reflectance (ATR-IR) is a powerful surface-sensitive IR technique that can be used to analyze the chemical composition of polymer surfaces without extensive sample preparation. researchgate.net This is particularly useful for studying the surface properties of materials derived from this compound, such as coatings or films. Raman mapping, a technique that combines Raman spectroscopy with microscopy, allows for the visualization of the spatial distribution of different chemical components within a polymer sample. irdg.org This can reveal information about the heterogeneity of the material, such as the distribution of different monomer units or the presence of domains with varying degrees of cross-linking.
Chromatographic Techniques for Purity Assessment and Oligomer Analysis
Chromatographic methods are essential for assessing the purity of this compound and for analyzing the oligomeric species formed during the initial stages of polymerization. nih.gov
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of isocyanates. nih.govgoogle.com By employing a suitable stationary phase and mobile phase, HPLC can effectively separate the target compound from impurities. epa.govepa.gov Derivatization of the isocyanate group is often performed prior to HPLC analysis to enhance detection sensitivity, typically using UV or fluorescence detectors. nih.govgoogle.com
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful tool for purity assessment. nih.gov It is particularly useful for identifying volatile impurities. Similar to HPLC, derivatization of the isocyanate may be necessary to improve its thermal stability and chromatographic behavior. nih.gov
During the synthesis of polymers from this compound, a distribution of low molecular weight chains, or oligomers, is often formed. nih.gov Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique used to separate these oligomers based on their hydrodynamic volume. This allows for the determination of the molecular weight distribution of the oligomeric fraction, which is crucial for understanding the early stages of the polymerization process and its impact on the final polymer properties.
Table of Compounds
| Compound Name |
|---|
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for the real-time monitoring of reaction mixtures involving this compound. Given the high reactivity of the isocyanate group (-NCO), direct analysis can be challenging. Therefore, methods often rely on derivatization to create stable compounds suitable for chromatographic separation. rsc.orgdiva-portal.org
Gas Chromatography (GC): GC is particularly useful for analyzing volatile components in a reaction mixture. For isocyanate analysis, an indirect method is often employed. This involves reacting the isocyanate with an excess of a reagent like di-n-butylamine. The unreacted amine is then quantified by GC, and through stoichiometry, the amount of isocyanate consumed can be calculated. nih.gov This technique can be adapted to monitor the depletion of this compound during a reaction, providing valuable kinetic data. The use of a flame ionization detector (FID) is common for this type of analysis. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a more versatile technique for analyzing the complex mixtures typically found in polymerization reactions involving aromatic isocyanates. rsc.orgnih.gov To overcome the reactivity of the isocyanate group, derivatization is performed prior to analysis. Reagents such as 1-(2-pyridyl)piperazine or di-n-butylamine (DBA) react with the isocyanate to form stable urea (B33335) derivatives, which can be readily separated and quantified. epa.govsgs.com
When this compound is used in a reaction, for instance, with a diol to form a polyurethane, HPLC can be used to track the concentration of the monomer, the formation of oligomers, and the presence of any side products. The separation is typically achieved using reverse-phase columns (e.g., C18), and detection can be performed using ultraviolet (UV) or mass spectrometry (MS) detectors. sigmaaldrich.comepa.govrsc.org LC-MS/MS, in particular, offers high sensitivity and selectivity, allowing for the detection of trace components and providing structural information. nih.govastm.orgastm.org
Below is a hypothetical data table illustrating the use of HPLC to monitor a reaction between this compound and a generic diol.
| Retention Time (min) | Compound Identity | Peak Area (t=0 hr) | Peak Area (t=2 hr) | Peak Area (t=6 hr) |
|---|---|---|---|---|
| 3.5 | Generic Diol | 15,400 | 9,200 | 3,100 |
| 5.8 | This compound (derivatized) | 25,100 | 12,500 | 4,200 |
| 8.2 | Dimer (Oligomer) | 0 | 6,800 | 11,300 |
| 10.1 | Trimer (Oligomer) | 0 | 1,500 | 5,900 |
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution Studies
When this compound is used as a monomer in step-growth polymerization, the resulting polymer will have a distribution of chain lengths. Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight distribution of these polymers. dtic.milwarwick.ac.uk
GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules (higher molecular weight) elute from the chromatography column faster than smaller molecules. By calibrating the column with polymer standards of known molecular weight (e.g., polystyrene), it is possible to determine the molecular weight properties of the polymer sample. lcms.cz
The key parameters obtained from a GPC analysis are:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.
Polydispersity Index (PDI): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer, while typical step-growth polymerizations result in a PDI around 2.0.
For polyurethanes derived from isocyanates, solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), sometimes with additives like lithium bromide (LiBr) to prevent aggregation, are commonly used as the mobile phase. azom.com Detectors typically include a refractive index (RI) detector, and more advanced setups may incorporate multi-angle light scattering (MALS) detectors for absolute molecular weight determination without column calibration. azom.com
The following table presents representative GPC data for a hypothetical polyurethane synthesized using this compound.
| Sample ID | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) |
|---|---|---|---|
| Polymer-A (2 hr reaction) | 8,500 | 16,200 | 1.91 |
| Polymer-B (6 hr reaction) | 15,200 | 31,100 | 2.05 |
| Polymer-C (12 hr reaction) | 24,800 | 50,500 | 2.04 |
Mass Spectrometry for Identification of Reaction Products and Oligomers
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is invaluable for the structural elucidation of reaction products and oligomers formed from this compound. Soft ionization techniques are particularly crucial for analyzing polymers and large molecules, as they minimize fragmentation and allow the detection of intact molecular ions. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligomer Characterization
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately sized, polar oligomers. It is often coupled with liquid chromatography (LC-MS), providing separation of the reaction mixture before MS analysis. nih.govnih.gov
In the context of reactions involving this compound, ESI-MS can be used to identify the structures of the initial oligomers formed during polymerization. The technique typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. By analyzing the m/z values of the peaks in the mass spectrum, it is possible to confirm the mass of the repeating unit and identify the end groups of the oligomer chains. Tandem mass spectrometry (MS/MS) can further be used to fragment the ions, providing detailed structural information about the oligomer backbone. rsc.orgresearchgate.net
The table below shows expected m/z values for the sodium adducts of oligomers formed from the reaction of this compound (Monomer A, mass = 175.10 Da) and 1,4-butanediol (Monomer B, mass = 90.12 Da), assuming hydroxyl end groups.
| Oligomer Structure | Formula | Calculated Mass (Da) | Expected m/z ([M+Na]⁺) |
|---|---|---|---|
| ABA | C₂₇H₃₈N₂O₄ | 470.28 | 493.27 |
| BAB | C₂₀H₃₂N₂O₅ | 396.23 | 419.22 |
| ABABA | C₄₃H₅₈N₄O₇ | 754.43 | 777.42 |
| BABAB | C₃₆H₅₂N₄O₉ | 692.37 | 715.36 |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for Polymer Chain Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a premier technique for the characterization of high molecular weight polymers. proquest.comsigmaaldrich.com In a MALDI-TOF experiment, the polymer sample is co-crystallized with a matrix compound that absorbs laser energy. A laser pulse desorbs and ionizes the polymer molecules, which are then accelerated into a time-of-flight mass analyzer.
This technique provides a wealth of information about polymers synthesized from this compound:
Absolute Molecular Weight: It can provide accurate Mn and Mw values. acs.org
End-Group Analysis: The high resolution allows for the identification of the chemical nature of the polymer chain end groups. proquest.comsigmaaldrich.com
Polymer Structure: It can reveal the mass of the repeating monomer unit and identify different polymer series (e.g., chains with different end groups or cyclic species). nih.govacs.org
MALDI-TOF spectra of polymers show a distribution of peaks, where each peak corresponds to an individual polymer chain (n-mer) with a specific charge. The mass difference between adjacent peaks corresponds to the mass of the polymer repeating unit.
The following table shows a hypothetical peak list from a MALDI-TOF spectrum of a polyurethane based on this compound and 1,4-butanediol, where the repeating unit mass is 265.22 Da (175.10 + 90.12).
| Observed m/z ([M+Na]⁺) | Degree of Polymerization (n) | End Groups |
|---|---|---|
| 2927.6 | 10 | Diol / Diol |
| 3192.8 | 11 | Diol / Diol |
| 3458.0 | 12 | Diol / Diol |
| 3723.2 | 13 | Diol / Diol |
| 3988.4 | 14 | Diol / Diol |
Future Research Directions and Emerging Paradigms in 1 Isocyanatomethyl 4 Propan 2 Yl Benzene Chemistry
Sustainable Synthetic Routes for 1-(isocyanatomethyl)-4-(propan-2-yl)benzene
The conventional synthesis of aromatic isocyanates, including this compound, often relies on petroleum-based feedstocks and hazardous reagents like phosgene (B1210022). rsc.orgnih.govacs.org A major thrust of future research is the development of greener, safer, and more sustainable synthetic pathways.
The transition from petrochemical to renewable feedstocks is a cornerstone of sustainable chemistry. rsc.orgbiorizon.eu For this compound, this involves reimagining the synthesis of its aromatic core, the cumene (B47948) (propan-2-yl)benzene moiety.
Bio-derived Cumene and Cymene: Cumene is traditionally produced from benzene (B151609) and propylene, both petrochemicals. However, p-Cymene (B1678584), a closely related isomer, is a naturally occurring terpene found in the essential oils of plants like cumin and thyme. Research into the catalytic isomerization of bio-derived p-cymene to cumene or the direct functionalization of p-cymene could provide a renewable route to the aromatic backbone.
Lignin (B12514952) Valorization: Lignin, a complex aromatic biopolymer and a major component of lignocellulosic biomass, is a rich source of substituted phenolic compounds. chemrxiv.org Advanced catalytic cracking and hydrodeoxygenation processes are being developed to break down lignin into valuable aromatic platform chemicals, including cumene precursors, offering a promising, large-scale alternative to petroleum-based sources. biorizon.eu
Phosgene-Free Isocyanate Formation: Beyond the aromatic core, the conversion of the precursor amine, 4-(propan-2-yl)benzylamine, to the isocyanate is a critical step. Traditional methods use highly toxic phosgene. rsc.org Future research is intensely focused on non-phosgene routes, which are inherently safer and more environmentally benign. nih.govacs.org These methods include the reductive carbonylation of corresponding nitro compounds, the thermal decomposition of carbamates (which can be formed from amines, CO2, and alcohols), and the oxidative carbonylation of amines. nih.govuniversiteitleiden.nl
A comparative overview of a potential bio-based route versus the traditional petrochemical route is presented below.
| Feature | Petrochemical Route | Potential Bio-Based Route |
| Aromatic Source | Benzene (from crude oil) | p-Cymene (from essential oils) or Lignin |
| Isocyanate Formation | Phosgenation of amine | Carbamate (B1207046) decomposition or Reductive carbonylation |
| Key Advantages | Established technology, high yield | Renewable feedstock, avoids toxic phosgene |
| Key Challenges | Fossil fuel dependency, hazardous reagents | Feedstock availability, catalyst development |
Green chemistry principles emphasize maximizing the incorporation of all materials used in the process into the final product (atom economy) and minimizing or eliminating the use of solvents. jocpr.comarkat-usa.org
Solvent-Free Synthesis: Research is exploring reactive extrusion and melt-phase reactions for the synthesis of isocyanate-derived prepolymers and polymers, which eliminate the need for volatile organic solvents. tue.nl For the synthesis of the monomer itself, gas-phase phosgenation has been investigated as an alternative to liquid-phase processes to reduce solvent use. Phosgene-free routes involving the thermal cracking of carbamates can also be designed as solvent-free processes. google.com
Atom-Economical Reactions: Addition reactions are inherently 100% atom-economical. jocpr.com While the direct synthesis of isocyanates often involves elimination steps, the subsequent use of this compound in polyurethane formation is a polyaddition reaction. Future synthetic strategies for the monomer will focus on minimizing byproduct formation. For example, the direct catalytic carbonylation of the corresponding nitroaromatic compound to the isocyanate is more atom-economical than the amine-phosgene route, which generates HCl as a byproduct. universiteitleiden.nl
Precision Polymer Synthesis with this compound
The ability to precisely control polymer chain length, composition, and architecture is crucial for creating materials with tailored properties. nih.govagendabookshop.com The high reactivity of the isocyanate group in this compound presents both opportunities and challenges for precision polymerization.
Spatiotemporal control refers to the ability to dictate exactly when and where a polymerization reaction occurs. rsc.orgresearchgate.net This is a frontier in polymer chemistry, enabling the fabrication of complex, patterned, and functional materials.
Blocked Isocyanates: A key strategy involves the use of "blocked" isocyanates. The highly reactive -NCO group of this compound can be reacted with a blocking agent (e.g., phenols, caprolactam, oximes) to form a stable adduct. researchgate.net This blocked isocyanate is unreactive under ambient conditions but can be "de-blocked" using a specific stimulus, such as heat or light, to regenerate the free isocyanate in a controlled manner. This allows for one-component coating systems that cure only upon heating or patterned polymerization by irradiating specific areas with light. researchgate.net
Switchable Catalysis: Another approach is the development of catalysts for urethane (B1682113) formation that can be reversibly switched "on" and "off" by an external stimulus like light or the addition of a chemical agent. researchgate.net This would allow polymerization involving this compound to be started, paused, and restarted on demand, giving unprecedented control over the polymer structure.
Moving beyond simple linear chains, future research will leverage this compound to build complex macromolecular architectures such as star polymers, graft copolymers, and dendrimers. agendabookshop.comwiley.comsust.edu These structures can lead to materials with unique solution properties, self-assembly behaviors, and mechanical characteristics. nih.gov
Chain-End Functionalization: The isocyanate group is an excellent coupling agent. Polymers prepared by controlled radical polymerization techniques like RAFT can be designed to have a terminal amine or hydroxyl group. nih.gov Reaction with this compound can then be used to precisely functionalize the chain end.
Grafting and Star Polymers: A multifunctional core molecule containing several hydroxyl or amine groups can be reacted with an excess of this compound to create a core with multiple pendant isocyanate groups. These can then act as initiation points for grafting polymer chains, leading to star-shaped or densely grafted architectures. sust.edunih.gov
| Macromolecular Architecture | Synthetic Strategy Involving this compound | Potential Properties |
| Block Copolymers | Use as a coupling agent to link two different pre-formed polymer blocks. | Self-assembly into nanostructures (micelles, lamellae). |
| Star Polymers | Reaction with a multifunctional core (e.g., a triol) to create a multi-isocyanate initiator. | Lower solution viscosity, unique rheological behavior. |
| Graft Copolymers | Functionalize a polymer backbone with groups that can react with the isocyanate. | Combines properties of backbone and grafted chains. |
| Dendrimers | Use in divergent or convergent synthesis as a key linking unit in dendritic construction. | Highly branched, globular structure; encapsulation ability. |
Integration of this compound into Multi-Responsive and Adaptive Material Systems
A major emerging paradigm is the creation of "smart" materials that can sense and adapt to changes in their environment. researchgate.netsci-hub.red By incorporating dynamic bonds, polymers based on this compound can be designed to be reprocessable, self-healing, and responsive to multiple stimuli.
The formation of urethane linkages from isocyanates and alcohols is typically considered permanent. However, certain urethane bonds, particularly those formed from sterically hindered or electronically activated components, can be reversible. researchgate.netrsc.org This reversible chemistry is the foundation for creating dynamic covalent polymers.
Thermally Adaptable Networks: Incorporating this compound into a cross-linked polyurethane network with thermally reversible urethane bonds would create a material that can be reshaped, repaired, or recycled upon heating. rsc.org Heat causes the urethane linkages to dissociate into their constituent isocyanate and alcohol groups, allowing the material to flow. Upon cooling, the bonds reform, setting the new shape.
Multi-Responsive Systems: The cumene group can be further functionalized to introduce other responsive moieties. For example, incorporating pH-sensitive groups onto the aromatic ring or stimuli-responsive groups into the co-monomer (polyol) could create materials that change their properties (e.g., swelling, shape, stiffness) in response to changes in pH, light, or specific chemicals, in addition to temperature. nih.govmdpi.com These multi-responsive systems are highly sought after for applications in soft robotics, drug delivery, and sensing. researchgate.net
Materials with Self-Healing and Self-Assembly Capabilities
The development of materials that can autonomously repair damage or organize into complex structures is a frontier in materials science. The isocyanate functionality is a key player in this arena, primarily through the formation of dynamic covalent bonds and reversible networks.
Self-Healing Polymers: The isocyanate group in this compound is highly reactive toward nucleophiles such as alcohols and amines, forming urethane and urea (B33335) linkages, respectively. This reactivity is the foundation of polyurethane and polyurea chemistry. For self-healing applications, this reactivity can be harnessed to create materials with reversible crosslinks. Future research could explore the use of this monofunctional isocyanate to modify polymer backbones, introducing pendant groups that can participate in self-healing mechanisms.
One promising approach involves the use of "blocked isocyanates." uni-koeln.de In this strategy, the isocyanate group is reacted with a blocking agent to form a thermally labile bond. The resulting blocked isocyanate is stable at ambient temperatures but regenerates the reactive isocyanate group upon heating. By incorporating this compound into a polymer matrix in its blocked form, a material could be designed to self-heal upon thermal treatment. When a crack forms, heating the material would de-block the isocyanate, allowing it to react with complementary functional groups (e.g., hydroxyl or amine groups) across the fracture interface, thus repairing the damage.
Another avenue of exploration is the incorporation of this compound into polyurethane networks that exhibit intrinsic self-healing properties. The structure of the diisocyanate used in polyurethane synthesis plays a crucial role in the material's self-healing capabilities. researchgate.net While this compound is a monoisocyanate, it could be used to functionalize diols or diamines, which are then incorporated into a polyurethane backbone. The specific substituent on the benzene ring may influence the strength and dynamics of hydrogen bonding within the polymer, which is a key factor in the self-healing of some polyurethanes. frontiersin.org
Self-Assembling Systems: The principles of molecular recognition that drive self-assembly can be engineered into systems containing this compound. The formation of well-defined hydrogen bonding arrays, a characteristic of urethane and urea linkages, can direct the self-assembly of oligomers or polymers into ordered supramolecular structures. By reacting this compound with molecules containing specific recognition motifs, it is possible to create building blocks for self-assembling systems. The propan-2-yl substituent on the benzene ring could also play a role in directing the packing of these molecules through steric and van der Waals interactions.
Exploration of Stimuli-Responsive Polymers
Stimuli-responsive, or "smart," polymers undergo significant changes in their physical or chemical properties in response to external triggers such as light, temperature, or pH. frontiersin.org The versatility of isocyanate chemistry makes it a valuable tool for the synthesis of such advanced materials.
Thermoresponsive Polymers: Research into thermoresponsive polymers often focuses on systems that exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). rsc.org Polyurethanes synthesized from isocyanates and polyols can be designed to be thermoresponsive. rsc.org The incorporation of this compound as a chain-end modifier or as a pendant group could be used to fine-tune the thermoresponsive properties of existing polymer systems. The hydrophobicity of the 4-(propan-2-yl)benzene moiety would likely influence the LCST of the resulting polymer in aqueous solutions.
Light-Responsive Polymers: Light-responsive polymers can be created by incorporating photo-sensitive moieties into the polymer structure. otivic.comformlabs.com For instance, azobenzene (B91143) or spiropyran units can be introduced into a polyurethane backbone. otivic.com this compound could be used to attach such photoswitches to a polymer chain. A synthetic strategy could involve reacting the isocyanate with a hydroxyl- or amine-functionalized photoswitch, and then incorporating this adduct into a polymer. The resulting material could exhibit photo-controlled changes in properties such as shape, color, or solubility.
pH-Responsive Polymers: The synthesis of pH-responsive polyurethanes is another area of active research. researchgate.netresearchgate.net This is often achieved by incorporating acidic or basic groups into the polymer backbone. While this compound itself is not pH-responsive, it can be reacted with monomers containing ionizable groups to create building blocks for pH-sensitive polymers. For example, reaction with an amino acid would introduce a carboxylic acid group, which would be deprotonated at high pH, leading to changes in the polymer's conformation or solubility.
Interdisciplinary Research at the Interface of this compound Chemistry and Other Scientific Fields
The reactivity of the isocyanate group makes it a valuable tool for forging connections between chemistry and other disciplines, such as biology and engineering.
Chemical Biology Applications (Focus on synthesis of probes/tools, not clinical)
In chemical biology, the development of molecular probes to study biological systems is of paramount importance. The electrophilic nature of the isocyanate group in this compound makes it an ideal candidate for the synthesis of such tools.
Bioconjugation and Probe Synthesis: The isocyanate group reacts readily with nucleophilic functional groups found in biomolecules, such as the amine groups in lysine (B10760008) residues and the N-termini of proteins. cdc.gov This reaction can be used to covalently attach a label or a probe to a protein of interest. For example, this compound could be used as a linker to attach a fluorescent dye or a biotin (B1667282) tag to an antibody or other protein. The benzyl (B1604629) isothiocyanate analogue has shown utility in cysteine-specific bioconjugation, suggesting that the corresponding isocyanate could be explored for similar applications. rsc.orgnih.gov
The synthesis of more complex chemical probes is also a promising research direction. For instance, by reacting this compound with a molecule containing a reporter group (e.g., a fluorophore) and a reactive group for a second biomolecule, a bifunctional probe could be created. Such probes are valuable tools for studying protein-protein interactions.
Advanced Manufacturing and 3D Printing Technologies
Additive manufacturing, or 3D printing, is revolutionizing the way objects are designed and fabricated. The development of new materials with tailored properties is a key driver of innovation in this field. Polyurethane-based resins are increasingly being used in 3D printing, particularly in stereolithography (SLA) and other vat photopolymerization techniques. otivic.comgantrade.com
Dual-Cure Resins for 3D Printing: A significant area of research is the development of dual-cure resins, which combine photopolymerization with a second, often thermal, curing step. digitellinc.compurpatents.com This approach allows for the creation of objects with superior mechanical properties compared to those made from purely photo-cured resins. digitellinc.com Isocyanates are central to many dual-cure systems. A typical formulation might involve a resin containing a photopolymerizable acrylate (B77674) or methacrylate (B99206) component and a blocked isocyanate. The object is first 3D printed using UV light to polymerize the acrylate component. In a subsequent step, the object is heated to de-block the isocyanate, which then reacts with a curative (e.g., a diol or diamine) to form a crosslinked polyurethane or polyurea network. digitellinc.com
This compound, in its blocked form, could be a valuable component in such dual-cure resins. Its monofunctional nature would allow for the controlled modification of the polymer network, potentially leading to materials with tailored properties such as improved toughness or flexibility. The specific structure of the 4-(propan-2-yl)benzene group could also influence the phase separation and morphology of the final interpenetrating polymer network, thereby affecting its mechanical performance.
The exploration of this compound in these emerging fields holds the promise of significant scientific and technological advancements. While challenges remain in the targeted synthesis and characterization of materials derived from this compound, the foundational chemistry of isocyanates provides a strong basis for future research endeavors.
Data Tables
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 175.099714 g/mol |
| Monoisotopic Mass | 175.099714 g/mol |
| Topological Polar Surface Area | 29.4 Ų |
| Heavy Atom Count | 13 |
| Formal Charge | 0 |
| Complexity | 204 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
Table 2: Comparison of Related Isocyanate Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
|---|---|---|---|
| Phenyl isocyanate | C₇H₅NO | 119.12 | 162-163 |
| Benzyl isocyanate | C₈H₇NO | 133.15 | 187-189 |
| 4-Tolyl isocyanate | C₈H₇NO | 133.15 | 186-188 |
Q & A
Q. How can researchers integrate machine learning to optimize synthetic protocols for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
